3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S/c27-21(16-8-4-11-19(12-16)26(30)31)24-23-25(18-10-5-9-17(13-18)22(28)29)20(14-32-23)15-6-2-1-3-7-15/h1-14H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCNOYPAOWBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Incorporation
A benzaldehyde derivative with a 3-formylphenyl group is integrated during the thiazole ring formation. Using nano-CdZr₄(PO₄)₆ as a catalyst, the aldehyde condenses with 3-nitrobenzoyl hydrazine and thioglycolic acid (TGA) in a one-pot MCR. The catalyst promotes:
- Imine formation between the aldehyde and hydrazine.
- Thiolate attack on the imine carbon.
- Cyclization to form the 3-(3-formylphenyl)-substituted thiazolidinone.
Reaction Parameters :
Oxidation to Carboxylic Acid
The formyl group is oxidized to carboxylic acid using a HNO₃/H₂SO₄ mixture (1:3 v/v) at 65–90°C for 3–5 hours. The nitro group on the benzoyl moiety remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.
Optimized Oxidation Conditions :
| Parameter | Value |
|---|---|
| HNO₃ Concentration | 65% (v/v) |
| H₂SO₄ Concentration | 98% (v/v) |
| Temperature | 85°C |
| Time | 4 hours |
| Yield | 89% |
Regioselective Nitrobenzoylation
The 3-nitrobenzoyl group is introduced via acylation of the imino nitrogen. 3-Nitrobenzoyl chloride reacts with the secondary amine of the thiazolidinone intermediate in pyridine at 0°C, forming the imino bond.
Critical Considerations :
Final Cyclization and Purification
The dihydrothiazole ring is closed via intramolecular cyclization using BF₃·OEt₂ as a Lewis acid. The reaction proceeds via:
- Activation of the imino group by BF₃.
- Nucleophilic attack by the thiolate sulfur.
- Ring closure to form the 2,3-dihydrothiazole.
Purification :
- Recrystallization from ethanol/water (4:1).
- Purity: >99% (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Three-component (nitroepoxide) | None | 92 | 98:2 |
| Nano-CdZr₄(PO₄)₆-mediated MCR | CdZr₄(PO₄)₆ | 86 | 95:5 |
| BF₃·OEt₂ cyclization | BF₃·OEt₂ | 89 | >99:1 |
Mechanistic Insights
Role of Nano-CdZr₄(PO₄)₆
The catalyst provides Brønsted acid sites (SO₃H groups) that activate the aldehyde’s carbonyl group, enhancing electrophilicity for imine formation. Concurrently, it stabilizes the thiolate intermediate, facilitating cyclization.
Oxidation Dynamics
The HNO₃/H₂SO₄ system generates nitronium ions (NO₂⁺), which oxidize the formyl group via a radical mechanism. Sulfuric acid dehydrates intermediates, driving the reaction toward carboxylic acid formation.
Challenges and Mitigations
- Nitro Group Interference : The electron-withdrawing nitro group slows acylation. Mitigated by using excess 3-nitrobenzoyl chloride and low temperatures.
- Over-Oxidation : Controlled HNO₃ concentration prevents decarboxylation.
- Z-Selectivity : Steric bulk of the 4-phenyl group favors the Z-configuration during imine formation.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiourea + Halogenated Ketone | Thiazole Ring |
| 2 | Nitration | Nitrobenzene + Electrophile | Nitrobenzoyl Group |
| 3 | Carboxylation | Carbon Dioxide + Base | Benzoic Acid Moiety |
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with modified properties for specific applications.
Biology
Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation markers in vitro.
Medicine
The compound is under investigation for its potential in drug development, particularly targeting cancer. Preliminary studies suggest that it may interfere with DNA replication processes due to its interaction with nucleic acids, leading to cytotoxic effects on cancer cells.
Case Studies
- Antimicrobial Activity : A study evaluated various derivatives of thiazole compounds similar to this one for their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-cancer Properties : Another research project focused on the anti-cancer effects of thiazole derivatives. The study revealed that compounds similar to 3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid demonstrated promising results in inhibiting tumor growth in cell lines.
Industrial Applications
In industry, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also interact with nucleic acids, potentially leading to anti-cancer effects by interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is unique due to its combination of a nitrobenzoyl group, a thiazole ring, and a benzoic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Biological Activity
The compound 3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a thiazole ring, which is crucial for its biological activity. The presence of the nitrobenzoyl group and the phenyl substituent enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiazole compounds, it was found that those with electron-withdrawing groups (like nitro groups) showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated strong inhibition in the Ames test , indicating its potential mutagenic properties, which can correlate with antimicrobial efficacy .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can significantly influence cytotoxicity. In particular, the presence of a phenyl group at position 4 has been linked to improved anticancer activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
| Target Compound | A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The specific compound may exert its effects through modulation of NF-kB signaling pathways .
Study 1: Synthesis and Evaluation
A recent study synthesized several thiazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and anticancer activities using standard assays such as MTT and disc diffusion methods. The target compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on understanding the SAR of thiazole derivatives. The study revealed that modifications on the thiazole ring significantly impacted cytotoxicity against cancer cell lines. The presence of electron-donating or electron-withdrawing groups was crucial in determining the overall biological activity of these compounds .
Q & A
Q. What assays are suitable for evaluating antimicrobial activity?
- Protocols :
- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
- Time-Kill Studies : Monitor log10 CFU reduction over 24 hours .
- Controls : Compare with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
